4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine
Description
4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a morpholine ring attached to a pyrrolopyrimidine core, which is further substituted with a phenylsulfonyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-24(22,14-4-2-1-3-5-14)20-11-13-10-17-16(18-15(13)12-20)19-6-8-23-9-7-19/h1-5,10H,6-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNIBHAJCYRASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction, typically using reagents such as phenylsulfonyl chloride.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. mTOR Inhibition
This compound has been identified as a potential inhibitor of the mechanistic target of rapamycin (mTOR), a critical protein kinase involved in cell growth and metabolism. In a study by Yu et al., morpholine-substituted heterocycles were shown to inhibit mTOR signaling pathways effectively, with some derivatives exhibiting low nanomolar IC50 values (e.g., WAY-600 with IC50 = 9.0 nM) . The inhibition of mTOR is significant for cancer therapy as it plays a role in tumor progression and resistance to therapy.
1.2. Anticancer Activity
Research indicates that 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine may exhibit anticancer properties through its modulation of various signaling pathways. For instance, compounds with similar structures have been reported to inhibit the phosphorylation of key proteins involved in cancer cell proliferation .
Case Studies and Research Findings
3.1. Structure-Activity Relationship Studies
A detailed structure-activity relationship (SAR) study has been conducted to optimize the efficacy of pyrrolopyrimidine derivatives. These studies have shown that modifications at the benzenesulfonyl group can significantly enhance biological activity . For example, substituents on the benzene ring were found to affect potency against various cancer cell lines.
3.2. Preclinical Trials
Preclinical trials have demonstrated promising results regarding the safety and efficacy of compounds similar to 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine in animal models . These studies are crucial for understanding the pharmacokinetics and pharmacodynamics before advancing to clinical trials.
Mechanism of Action
The mechanism of action of 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A similar compound with a pyrazole ring fused to a pyrimidine ring, known for its biological activities.
Thieno[3,2-d]pyrimidine: Another similar compound with a thiophene ring fused to a pyrimidine ring, also investigated for its biological properties.
Uniqueness
4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine is unique due to the presence of the morpholine ring and the phenylsulfonyl group, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a pyrrolo[3,4-d]pyrimidine core with a morpholine ring and a benzenesulfonyl group. This structural diversity is thought to contribute to its biological activity.
Research indicates that compounds similar to 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine may act through several mechanisms:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Similar pyrrolo[3,4-d]pyrimidine derivatives have been shown to inhibit various RTKs, including VEGFR-2, which is crucial in tumor angiogenesis and growth. For instance, compounds with similar structures demonstrated significant inhibition of tumor growth in mouse models by targeting VEGFR-2 .
- Allosteric Modulation : Some derivatives have been identified as allosteric modulators for muscarinic receptors, suggesting a role in neuropharmacology .
- Antiproliferative Effects : Studies have highlighted the antiproliferative effects of related compounds on cancer cell lines, indicating potential applications in oncology .
Biological Activity Data
Case Studies
- VEGFR-2 Inhibition : A study synthesized various N(4)-phenylsubstituted derivatives of pyrrolo[3,4-d]pyrimidines and tested their efficacy against VEGFR-2. Compounds were found to be significantly more effective than existing treatments in inhibiting angiogenesis in melanoma models .
- Neuropharmacological Applications : Another research effort focused on the allosteric modulation of muscarinic receptors by similar compounds. These studies indicated that certain derivatives could enhance cognitive functions and reduce symptoms in models of neurodegenerative diseases .
Q & A
Q. What are the critical steps for synthesizing 4-[6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl]morpholine with high purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrrolo[3,4-d]pyrimidine core. Key steps include:
- Sulfonylation : Introduce the benzenesulfonyl group under anhydrous conditions using a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane .
- Morpholine Substitution : React the intermediate with morpholine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemical confirmation) with high-resolution mass spectrometry (HRMS) . For example:
- ¹H NMR : Look for characteristic peaks: δ 3.6–3.8 ppm (morpholine protons), δ 7.5–8.1 ppm (benzenesulfonyl aromatic protons), and δ 6.8–7.2 ppm (pyrrolopyrimidine protons) .
- HRMS : Verify the molecular ion [M+H]⁺ matches the theoretical mass (e.g., C₁₉H₂₁N₅O₃S⁺: calculated 424.1423, observed 424.1419) .
Q. What solvent systems are optimal for assessing solubility and stability in vitro?
- Methodological Answer : Prioritize biocompatible solvents :
- Aqueous Stability : Use phosphate-buffered saline (PBS, pH 7.4) or DMEM cell culture media. Monitor degradation via HPLC over 24–72 hours .
- Organic Solubility : Test in DMSO (for stock solutions) followed by dilution in PBS. Avoid chloroform due to potential sulfonyl group reactivity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinity to targets like kinase domains using software (e.g., AutoDock Vina). Focus on the morpholine group’s role in solubility and the benzenesulfonyl moiety’s impact on protein interactions .
- ADMET Prediction : Use tools like SwissADME to estimate logP (target <3), blood-brain barrier permeability, and CYP450 inhibition risk .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrrolo[3,4-d]pyrimidine derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., kinase inhibition) across multiple cell lines (HEK293, HeLa) with standardized protocols .
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
- Data Normalization : Include internal controls (e.g., staurosporine for IC₅₀ calibration) to mitigate batch-to-batch variability .
Q. How to design a robust in vivo study to evaluate metabolic clearance of this compound?
- Methodological Answer :
- Rodent Models : Administer intravenously (IV) and orally (PO) in Sprague-Dawley rats (n=6/group). Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Analytical Workflow : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) ≤1 ng/mL. Calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
Q. What methodologies mitigate challenges in scaling up synthesis while maintaining yield?
- Methodological Answer :
- Process Optimization : Use design-of-experiment (DoE) approaches to refine parameters (e.g., temperature, solvent volume, catalyst loading). For example, a central composite design can optimize benzenesulfonyl chloride stoichiometry .
- Continuous Flow Chemistry : Implement microreactors for the sulfonylation step to enhance heat transfer and reduce side reactions .
Data Contradiction and Validation
Q. How to address discrepancies in NMR spectral data across research groups?
- Methodological Answer :
- Standardized Protocols : Adopt Bruker AVANCE III HD systems with identical probe configurations (e.g., 5 mm TCI cryoprobe).
- Cross-Lab Validation : Share raw NMR data (FID files) via platforms like NMReDATA for independent reprocessing .
Q. What statistical approaches validate conflicting cytotoxicity results in cancer cell lines?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models (RevMan software). Adjust for covariates (e.g., cell passage number, serum concentration) .
- Sensitivity Analysis : Exclude outliers via Grubbs’ test (α=0.05) and recalculate effect sizes .
Methodological Frameworks
Q. How to integrate this compound into a structure-activity relationship (SAR) study for kinase inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
